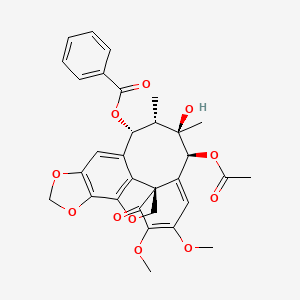
Kadsulignan C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kadsulignan C is a spirobenzofuranoid dibenzocyclooctadiene lignan that can be isolated from the plant Kadsura oblongifolia . This compound belongs to the class of lignans, which are phenylpropanoid dimers known for their diverse biological activities . This compound has a molecular formula of C31H30O11 and a molecular weight of 578.56 g/mol .
Méthodes De Préparation
Kadsulignan C can be isolated from the plant Kadsura oblongifolia . The extraction process typically involves using organic solvents such as acetone or ethyl acetate . The plant material is dried and ground before being subjected to solvent extraction. The extract is then purified using chromatographic techniques such as silica gel column chromatography .
Analyse Des Réactions Chimiques
Kadsulignan C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can undergo intramolecular radical spirocyclisation reactions in aromatic nuclei, which mimic key steps in its biosynthesis . Common reagents used in these reactions include dichloroaluminum hydride and lithium aluminum hydride . The major products formed from these reactions include other dibenzocyclooctadiene lignans .
Applications De Recherche Scientifique
Kadsulignan C has been studied for its cytotoxic activities against various human tumor cell lines . It has shown significant antiproliferative effects, making it a potential candidate for cancer treatment . Additionally, this compound has been evaluated for its antioxidant activities, contributing to its potential use in treating oxidative stress-related diseases . Its unique structure also makes it a valuable compound for studying the biosynthesis of complex lignans .
Mécanisme D'action
The mechanism of action of Kadsulignan C involves its interaction with molecular targets and pathways related to its cytotoxic and antioxidant activities. It is believed to exert its effects through the inhibition of specific enzymes and signaling pathways involved in cell proliferation and oxidative stress . The exact molecular targets and pathways are still under investigation, but studies suggest that it may involve the PI3K-Akt and MAPK signaling pathways .
Comparaison Avec Des Composés Similaires
Kadsulignan C is similar to other dibenzocyclooctadiene lignans such as kadsurain A, kadsurain B, and kadsuphilin A . These compounds share a similar core structure but differ in their functional groups and biological activities . This compound is unique due to its spirobenzofuranoid structure, which contributes to its distinct biological properties . Other similar compounds include kadsulignan A and B, which also possess cytotoxic and antioxidant activities .
Propriétés
Formule moléculaire |
C31H30O11 |
|---|---|
Poids moléculaire |
578.6 g/mol |
Nom IUPAC |
[(1S,12R,13S,14R,15S)-15-acetyloxy-14-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] benzoate |
InChI |
InChI=1S/C31H30O11/c1-15-23(42-29(34)17-9-7-6-8-10-17)18-11-21-24(40-14-39-21)26-22(18)31(13-38-26)19(28(30(15,3)35)41-16(2)32)12-20(36-4)25(37-5)27(31)33/h6-12,15,23,28,35H,13-14H2,1-5H3/t15-,23+,28-,30+,31-/m0/s1 |
Clé InChI |
OBZPUOIODMKKHB-HHRHCBRPSA-N |
SMILES isomérique |
C[C@H]1[C@H](C2=CC3=C(C4=C2[C@]5(CO4)C(=CC(=C(C5=O)OC)OC)[C@@H]([C@]1(C)O)OC(=O)C)OCO3)OC(=O)C6=CC=CC=C6 |
SMILES canonique |
CC1C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=C(C5=O)OC)OC)C(C1(C)O)OC(=O)C)OCO3)OC(=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



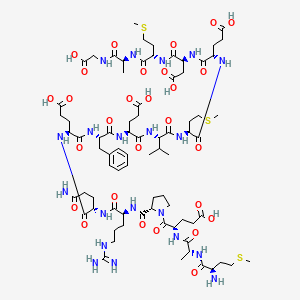
![(2E)-2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}ethanamide](/img/structure/B15137426.png)
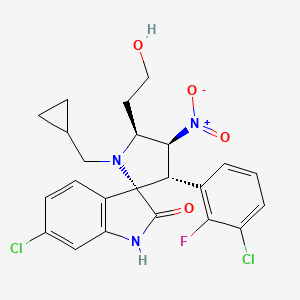
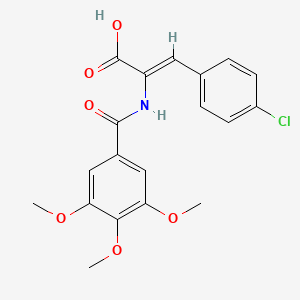

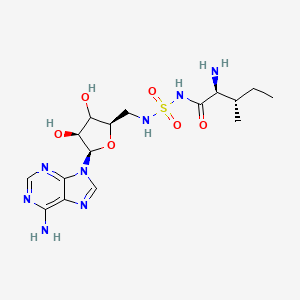
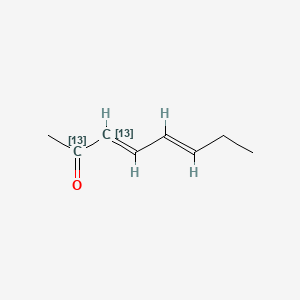
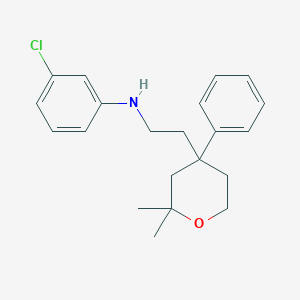



![(7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide](/img/structure/B15137509.png)

